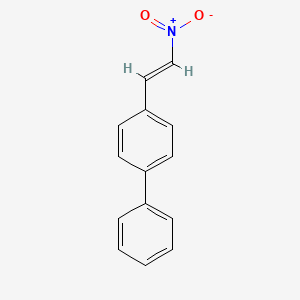

(E)-4-(2-Nitrovinyl)-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO2 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

1-[(E)-2-nitroethenyl]-4-phenylbenzene |

InChI |

InChI=1S/C14H11NO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11H/b11-10+ |

InChI Key |

PNCOIHRUXGOUFA-ZHACJKMWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Transformations and Mechanistic Investigations of E 4 2 Nitrovinyl 1,1 Biphenyl

Reactivity Profiles of the Nitrovinyl Group in (E)-4-(2-Nitrovinyl)-1,1'-biphenyl

The nitrovinyl group is a potent electrophile, making it susceptible to a variety of nucleophilic and reductive transformations. Its conjugated nature also allows for participation in cycloaddition reactions.

Nucleophilic Addition Reactions

The strong electron-withdrawing nature of the nitro group renders the β-carbon of the vinyl moiety highly electrophilic and prone to Michael or 1,4-conjugate addition reactions. masterorganicchemistry.comlibretexts.org This is a key pathway for the formation of new carbon-carbon and carbon-heteroatom bonds.

A prime example of this reactivity is the sulfa-Michael addition, where thiols act as nucleophiles. For this compound, the reaction with a thiol (R-SH) would be expected to proceed via nucleophilic attack at the β-carbon, leading to the formation of a thioether derivative. The stereochemical outcome of such additions can often be controlled, leading to potentially valuable chiral building blocks.

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile | Predicted Product Structure | Reaction Type |

|---|---|---|

| R-SH (Thiol) | 4-(1-(Alkylthio)-2-nitroethyl)-1,1'-biphenyl | Sulfa-Michael Addition |

| R₂NH (Amine) | 4-(1-(Dialkylamino)-2-nitroethyl)-1,1'-biphenyl | Aza-Michael Addition |

Reductive Transformations of the Nitro Group

The nitro group is readily reducible to a variety of other nitrogen-containing functional groups, most commonly an amine. wikipedia.orgcommonorganicchemistry.com This transformation is of significant synthetic utility, as it provides access to the corresponding amino derivative, 4-(2-aminoethyl)-1,1'-biphenyl, a potentially valuable synthon.

Common methods for the reduction of nitro groups include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source. commonorganicchemistry.com Other metal-based reductions, such as with iron in acidic media or tin(II) chloride, are also effective. commonorganicchemistry.com The choice of reducing agent can sometimes allow for selective reduction of the nitro group in the presence of other reducible functionalities. For instance, sodium sulfide (B99878) (Na₂S) can sometimes selectively reduce one nitro group over another. commonorganicchemistry.com

A 2024 study highlighted a biocatalytic approach using a carbon-supported NiFe hydrogenase for the clean and selective hydrogenation of aromatic nitro compounds to their corresponding anilines under mild conditions. nih.gov This method demonstrated tolerance for a wide range of functional groups, suggesting its potential applicability to this compound. nih.gov

Table 2: Predicted Reductive Transformations of the Nitro Group

| Reagent/Catalyst | Predicted Primary Product | Notes |

|---|---|---|

| H₂, Pd/C | 4-(2-Aminoethyl)-1,1'-biphenyl | Common and efficient method. commonorganicchemistry.com |

| Fe, Acetic Acid | 4-(2-Aminoethyl)-1,1'-biphenyl | Mild conditions. commonorganicchemistry.com |

| SnCl₂ | 4-(2-Aminoethyl)-1,1'-biphenyl | Another mild alternative. commonorganicchemistry.com |

Annulation Reactions and Cycloadditions Involving the Nitrovinyl Moiety

The electron-deficient double bond of the nitrovinyl group makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.orgwikipedia.orgmasterorganicchemistry.com These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

In a Diels-Alder reaction, this compound would react with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.orglibretexts.org The nitro group, being strongly electron-withdrawing, activates the dienophile for this [4+2] cycloaddition. masterorganicchemistry.comorganic-chemistry.org

1,3-dipolar cycloadditions offer a route to five-membered heterocyclic rings. wikipedia.orgchesci.com For example, reaction with a nitrile oxide would be expected to yield an isoxazoline (B3343090) derivative. These reactions are often highly regioselective and stereoselective.

Reactions Involving the Biphenyl (B1667301) Core

The biphenyl core of the molecule, while generally less reactive than the nitrovinyl group, can undergo electrophilic substitution and be functionalized through various cross-coupling strategies.

Electrophilic Substitution on the Biphenyl System

The biphenyl ring system can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. The directing effects of the substituents on the ring will govern the position of the incoming electrophile. The nitrovinyl group is a deactivating group, meaning it will decrease the rate of electrophilic substitution and direct incoming electrophiles to the meta position on the ring to which it is attached. The other phenyl ring, being unsubstituted, will direct incoming electrophiles to the ortho and para positions.

For example, nitration of biphenyl itself typically yields a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl, with the ortho isomer often being the major product under certain conditions. stackexchange.com In the case of this compound, further nitration would likely occur on the unsubstituted phenyl ring at the 2'- or 4'-positions.

Halogenation, such as bromination or chlorination, would follow similar principles of electrophilic aromatic substitution. beilstein-journals.org

Functionalization of the Biphenyl Scaffold

Modern cross-coupling reactions provide powerful methods for the functionalization of aryl halides, which could be potential precursors to or derivatives of this compound. For instance, a bromo-substituted version of the title compound could undergo Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents onto the biphenyl core.

While direct C-H functionalization of the biphenyl core in this compound has not been specifically reported, recent advances in this field offer potential routes for its modification. For example, copper-catalyzed C-H fluorination followed by nucleophilic substitution allows for the transformation of benzylic C-H bonds. organic-chemistry.org Additionally, α-diimine-mediated C-H functionalization has been explored for aryl-aryl cross-coupling reactions. nih.gov

Catalytic Aspects of Chemical Reactions Involving this compound

The reactivity of the nitrovinyl group in this compound makes it a versatile substrate for various catalytic transformations. These reactions are crucial for the synthesis of valuable chiral molecules and other complex organic structures.

Homogeneous Catalysis in Transformations of this compound

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high selectivity and mild reaction conditions for the transformation of this compound. A significant application is in the field of asymmetric organocatalysis, particularly in Michael addition reactions.

A notable example is the kinetic resolution of axially chiral 2-nitrovinyl biaryls, including this compound. In a study, the asymmetric Michael addition of acetone (B3395972) to racemic 2-nitrovinyl biaryls was achieved using a chiral thiophosphinamide catalyst derived from (1R,2R)-1,2-diphenylethane-1,2-diamine. This process allows for the separation of the racemic mixture into highly enantiomer-enriched starting material and the corresponding Michael addition product, both possessing valuable chiral properties. wiley-vch.de

The reaction proceeds with excellent stereocontrol, yielding separable Michael addition products with both axial and central chirality. This represents a significant advancement in the application of asymmetric Michael additions for the kinetic resolution of axially chiral biaryls. wiley-vch.de

Table 1: Organocatalytic Michael Addition for Kinetic Resolution of this compound

| Catalyst | Nucleophile | Solvent | Temp (°C) | Yield of Recovered Starting Material (%) | Enantiomeric Excess of Recovered Starting Material (%) |

|---|

This table presents illustrative data based on findings for the kinetic resolution of axially chiral 2-nitrovinyl biaryls.

While the Michael addition is a well-documented transformation, the broader scope of homogeneous catalytic reactions for this compound, such as hydrogenation or cycloadditions, is less explored in the available literature for this specific substrate. However, the principles of homogeneous hydrogenation using catalysts like Wilkinson's catalyst or those based on rhodium and ruthenium are well-established for nitroalkenes and could potentially be applied. youtube.comlibretexts.org

Heterogeneous Catalysis in Related Nitroaromatic Systems

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is widely employed for the reduction of nitroaromatic compounds to the corresponding amines, which are important industrial intermediates. While specific studies on the heterogeneous catalytic reduction of this compound are not extensively detailed in the provided search results, the reduction of the nitro group in related nitroaromatic systems is a well-established field.

Commonly used heterogeneous catalysts include metals like palladium, platinum, nickel, and gold supported on materials such as carbon, alumina, or titania. libretexts.orgnih.gov For instance, the catalytic hydrogenation of nitroarenes to anilines is a cornerstone of industrial chemistry, with Raney nickel being a cost-effective and highly active catalyst. libretexts.org

Recent research has also explored the use of rhenium sub-nanostructures as highly effective heterogeneous catalysts for the reduction of various nitroaromatic compounds under mild conditions. youtube.comorganic-chemistry.org These catalysts have shown high pseudo-first-order rate constants for the reduction of compounds like nitrobenzene (B124822) and 4-nitrophenol. organic-chemistry.org The mechanism of such reductions on heterogeneous surfaces typically involves the adsorption of the nitroaromatic compound and the dissociative chemisorption of hydrogen on the metal surface, followed by a series of hydrogenation steps.

Table 2: Examples of Heterogeneous Catalysts for Nitroaromatic Reduction

| Catalyst | Support | Reactant Example | Product Example |

|---|---|---|---|

| Pd | Carbon (C) | Nitrobenzene | Aniline |

| Pt | Titania (TiO2) | Nitrobenzene | Aniline |

| Raney Ni | - | Substituted Nitroarenes | Substituted Anilines |

This table provides examples of catalysts used for the reduction of related nitroaromatic compounds.

The selective reduction of the nitro group in this compound while preserving the vinyl double bond would be a key challenge and would depend heavily on the choice of catalyst and reaction conditions.

Elucidation of Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics provides fundamental insights into how catalytic transformations of this compound occur, enabling the optimization of reaction conditions and the design of more efficient catalysts.

The mechanism of the organocatalytic Michael addition of acetone to this compound, as part of a kinetic resolution, involves a dual activation pathway by the bifunctional thiophosphinamide catalyst. The thiourea (B124793) moiety of the catalyst is believed to activate the nitroalkene electrophile through hydrogen bonding, while the amine group of the catalyst activates the acetone nucleophile through the formation of an enamine intermediate. This dual activation in a chiral environment directs the stereochemical outcome of the reaction, leading to the observed high enantioselectivity. wiley-vch.de

The kinetics of Michael additions to nitroalkenes are generally understood to be second-order, with the rate dependent on the concentrations of both the nucleophile and the electrophile. sioc-journal.cn The rate of reaction is also influenced by the nature of the solvent and the electronic properties of the substituents on the aromatic ring of the nitroalkene. For instance, electron-withdrawing groups on the biphenyl moiety would be expected to increase the electrophilicity of the nitrovinyl group and thus accelerate the rate of Michael addition.

In the context of the kinetic resolution of this compound, the difference in the reaction rates of the two enantiomers with the nucleophile in the presence of the chiral catalyst is the basis for the separation. The selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow), is a measure of the efficiency of the kinetic resolution. A high selectivity factor is desirable for achieving high enantiomeric excess in both the recovered starting material and the product.

While detailed kinetic data specifically for the reactions of this compound are not extensively available in the provided search results, studies on related nitroalkenes provide a framework for understanding its reactivity. For example, kinetic analyses of the Michael addition of thiols to nitroalkenes have shown second-order rate constants that are dependent on the pH and the pKa of the thiol nucleophile. sioc-journal.cnmasterorganicchemistry.com

Advanced Spectroscopic Characterization Techniques in the Study of E 4 2 Nitrovinyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of (E)-4-(2-Nitrovinyl)-1,1'-biphenyl, distinct signals corresponding to the aromatic and vinylic protons are expected. The biphenyl (B1667301) moiety would give rise to a series of multiplets in the aromatic region, typically between 7.3 and 7.8 ppm. The protons of the unsubstituted phenyl ring would likely appear as a complex multiplet, while the protons on the substituted ring will show a more defined pattern.

The two vinylic protons of the (E)-nitrovinyl group are expected to appear as doublets due to their coupling to each other. The trans configuration is characterized by a large coupling constant (J-value), typically in the range of 12-18 Hz. The proton attached to the same carbon as the nitro group (α-proton) would be deshielded and is predicted to resonate at a higher chemical shift (around 7.5-8.0 ppm) compared to the β-proton, which is adjacent to the biphenyl ring (around 7.0-7.5 ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.9 (Predicted) | d | ~13.5 | Vinylic H (α to NO₂) |

| ~7.7 (Predicted) | m | - | Aromatic H (Biphenyl) |

| ~7.6 (Predicted) | m | - | Aromatic H (Biphenyl) |

| ~7.5 (Predicted) | d | ~13.5 | Vinylic H (β to NO₂) |

Note: The predicted chemical shifts and coupling constants are estimations based on analogous structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 14 distinct carbon signals would be expected, assuming no accidental overlap. The carbons of the biphenyl system would resonate in the typical aromatic region of approximately 125-145 ppm. The carbon atom to which the nitrovinyl group is attached would be shifted downfield due to the electron-withdrawing nature of the substituent.

The two vinylic carbons are expected to appear in the region of 130-145 ppm. The carbon atom bearing the nitro group (α-carbon) would be significantly influenced by the strong electron-withdrawing effect of the nitro group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~148 (Predicted) | Aromatic C (C-NO₂) |

| ~142 (Predicted) | Aromatic C (ipso-C of biphenyl) |

| ~140 (Predicted) | Vinylic C (α to NO₂) |

| ~138 (Predicted) | Aromatic C (ipso-C of biphenyl) |

| ~135 (Predicted) | Vinylic C (β to NO₂) |

| ~129 (Predicted) | Aromatic C-H |

| ~128 (Predicted) | Aromatic C-H |

Note: The predicted chemical shifts are estimations based on analogous structures.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FT-IR, is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the strong, asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which are expected to appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

The presence of the carbon-carbon double bond (C=C) of the vinyl group would give rise to a stretching vibration in the region of 1620-1650 cm⁻¹. The C-H stretching vibrations of the aromatic and vinylic protons would be observed above 3000 cm⁻¹. The characteristic out-of-plane bending vibrations for the trans-disubstituted alkene would be expected around 960-970 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 (Predicted) | Medium | Aromatic & Vinylic C-H Stretch |

| ~1630 (Predicted) | Medium | C=C Stretch (Vinylic) |

| ~1600, 1480, 1450 (Predicted) | Medium-Strong | Aromatic C=C Stretch |

| ~1520 (Predicted) | Strong | Asymmetric NO₂ Stretch |

| ~1350 (Predicted) | Strong | Symmetric NO₂ Stretch |

| ~965 (Predicted) | Strong | trans-Vinylic C-H Bend |

Note: The predicted wavenumbers are estimations based on analogous structures.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In a GC-MS analysis of this compound, the compound would first be separated from any impurities by the gas chromatograph before being introduced into the mass spectrometer. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₄H₁₁NO₂), which is 225.24 g/mol .

The fragmentation pattern would likely involve the loss of the nitro group (NO₂), resulting in a significant fragment ion at m/z [M-46]⁺. Further fragmentation of the biphenyl moiety could lead to characteristic ions. For example, the biphenyl cation itself could be observed at m/z 154. Other fragments resulting from the cleavage of the vinyl group and the biphenyl rings would also be expected.

Table 4: Predicted GC-MS Data for this compound

| m/z | Predicted Relative Intensity | Assignment |

|---|---|---|

| 225 | High | [M]⁺ |

| 179 | Moderate | [M - NO₂]⁺ |

| 154 | Moderate | [C₁₂H₁₀]⁺ (Biphenyl) |

| 152 | Moderate | [C₁₂H₈]⁺ |

Note: The predicted m/z values and intensities are estimations based on the expected fragmentation patterns of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the characterization of this compound, providing critical information on its molecular weight and structure. In a typical LC-MS analysis, the compound is first separated from any impurities or byproducts using a liquid chromatograph and then introduced into the mass spectrometer.

The mass spectrometer ionizes the molecule, often using techniques like electrospray ionization (ESI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₄H₁₁NO₂, the expected molecular weight is approximately 225.25 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight plus the mass of a proton.

Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is isolated and fragmented, yielding a characteristic pattern of product ions. While specific fragmentation data for this compound is not widely published, general fragmentation patterns for similar structures suggest potential cleavages at the nitrovinyl group and across the biphenyl linkage.

A hypothetical LC-MS analysis could employ a C18 reversed-phase column with a gradient elution of water and acetonitrile (B52724), both containing a small percentage of formic acid to facilitate protonation. nih.gov The mass spectrometer would be set to scan a relevant mass range to detect the molecular ion and its fragments. The high sensitivity and selectivity of LC-MS make it an invaluable technique for confirming the identity of this compound in complex mixtures and for detecting trace-level impurities. shimadzu.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of this compound and for its separation from starting materials, byproducts, and other impurities. Both HPLC and TLC are routinely employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis and purity determination of this compound. The technique offers high resolution, speed, and sensitivity. scielo.br

For the analysis of a relatively nonpolar compound like this compound, a reversed-phase HPLC method is typically most effective. scielo.brchromatographyonline.com This would involve a nonpolar stationary phase, such as a C18 or a biphenyl column, and a polar mobile phase. The biphenyl stationary phases can offer unique selectivity for aromatic compounds due to potential π-π interactions. chromatographyonline.comchromatographyonline.com

A typical HPLC method for purity assessment would involve dissolving the sample in a suitable solvent, such as acetonitrile, and injecting it into the HPLC system. The separation would be achieved using a gradient elution, for instance, starting with a higher percentage of water and gradually increasing the proportion of acetonitrile or methanol. scielo.brchromatographyonline.com Detection is commonly performed using a UV-Vis detector, set at a wavelength where the compound exhibits strong absorbance, which is expected for a conjugated system like this compound. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 or Biphenyl, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 320 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique used to monitor the progress of reactions, assess compound purity, and determine appropriate conditions for column chromatography separations. wpmucdn.comwisc.edu

For the analysis of this compound, a TLC plate coated with a polar adsorbent like silica (B1680970) gel would be used as the stationary phase. wisc.eduuvic.ca The sample, dissolved in a volatile solvent, is spotted near the bottom of the plate. The plate is then placed in a developing chamber containing a shallow pool of a nonpolar mobile phase (eluent), typically a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297). wpmucdn.com

As the eluent ascends the plate via capillary action, it carries the compound with it. wisc.edu The separation is based on the differential partitioning of the compound between the stationary and mobile phases. wpmucdn.com More polar compounds will have a stronger affinity for the silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will travel further. The spots are typically visualized under UV light, as the conjugated aromatic system of this compound is expected to be UV-active. wpmucdn.comlibretexts.org

Table 2: Hypothetical TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV lamp (254 nm) |

| Expected Rf | ~0.4 - 0.6 (dependent on exact mobile phase composition) |

By comparing the Rf value of the synthesized compound to that of a pure standard, a preliminary assessment of its identity and purity can be made. The presence of multiple spots would indicate the presence of impurities. libretexts.org

Theoretical and Computational Chemistry Studies of E 4 2 Nitrovinyl 1,1 Biphenyl

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools to probe the electronic environment of (E)-4-(2-Nitrovinyl)-1,1'-biphenyl.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine a variety of molecular properties. irjweb.com

Key properties that can be elucidated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. growingscience.com A smaller gap generally indicates a more reactive species. For similar nitro-aromatic compounds, the HOMO-LUMO gap has been reported to be around 3.97 eV, suggesting that this compound is likely a reactive molecule. eurjchem.com

Other global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can also be derived from the HOMO and LUMO energies. dtic.mil These parameters help in quantifying the molecule's susceptibility to electrophilic or nucleophilic attack.

Table 1: Predicted DFT-Calculated Molecular Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.0 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 2.5 eV |

| Chemical Potential (μ) | -4.5 eV |

| Hardness (η) | 2.0 eV |

| Softness (S) | 0.5 eV⁻¹ |

| Electrophilicity Index (ω) | 5.06 eV |

Note: The values in this table are representative and based on typical computational results for structurally similar nitro-aromatic compounds.

Conformational Analysis and Torsional Dynamics of the Biphenyl (B1667301) Linkage

Computational methods can be used to map the potential energy surface as a function of the dihedral angle, revealing the most stable conformations and the energy barriers to rotation. researchgate.net For unsubstituted biphenyl, the minimum energy conformation is a twisted structure with a dihedral angle of approximately 44 degrees. researchgate.net The presence of substituents, such as the nitrovinyl group, can alter this preferred conformation and the rotational barrier. biomedres.us

The rotational barrier is the energy difference between the twisted ground state and the planar transition state. This barrier can be calculated using both DFT and ab initio methods. researchgate.net For similar substituted biphenyls, these barriers can range from a few kcal/mol to over 15 kcal/mol, depending on the nature and position of the substituents. researchgate.netbiomedres.us

Table 2: Predicted Conformational Properties of this compound

| Property | Predicted Value |

| Ground State Dihedral Angle | ~40-45° |

| Rotational Energy Barrier (Planar Transition State) | ~5-7 kcal/mol |

| Rotational Energy Barrier (Perpendicular Transition State) | ~2-3 kcal/mol |

Note: The values in this table are estimates based on computational studies of other substituted biphenyls.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules, including vibrational (IR and Raman) and electronic (UV-Vis) spectra.

Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra of molecules. sharif.edu For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scispace.com The predicted spectra can be compared with experimental data to confirm the molecular structure and understand the nature of the electronic transitions, such as π→π* transitions within the conjugated system. chemrxiv.org

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. nih.gov These predicted frequencies can be used to assign the peaks in experimental IR and Raman spectra, providing a detailed picture of the molecule's vibrational modes. The characteristic stretching frequencies of the nitro group (NO2) and the vinyl C=C double bond would be of particular interest.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| UV-Vis | Major absorption band (π→π*) in the range of 300-350 nm. |

| IR | Asymmetric NO₂ stretch: ~1520 cm⁻¹Symmetric NO₂ stretch: ~1350 cm⁻¹C=C vinyl stretch: ~1630 cm⁻¹ |

| Raman | Strong bands corresponding to aromatic ring vibrations and the nitro group. |

Note: The values in this table are typical for compounds with similar functional groups and are intended to be representative.

Molecular Electrostatic Potential Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution and reactivity of a molecule. nih.gov The MESP map visually represents the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). dtic.milias.ac.in

For this compound, the MESP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making this region susceptible to electrophilic attack. The hydrogen atoms of the phenyl rings would likely exhibit a positive potential. researcher.life

In addition to MESP, Mulliken population analysis can be used to calculate the partial atomic charges on each atom in the molecule. wikipedia.orgscience.govlibretexts.org This provides a quantitative measure of the charge distribution and can help in understanding the molecule's dipole moment and intermolecular interactions. However, it is important to note that Mulliken charges are known to be sensitive to the choice of basis set. google.com

Table 4: Predicted Mulliken Atomic Charges for Key Atoms in this compound

Note: These are representative values and the actual charges will depend on the specific computational method and basis set used.

Quantitative Structure-Property Relationships Derived from Computational Data

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a particular property of interest. nih.gov For this compound, QSPR models could be developed to predict various properties, such as its biological activity, toxicity, or material properties, based on computationally derived descriptors. researchgate.netnih.govnih.gov

Structural Modifications and Their Impact on the Chemical Behavior of E 4 2 Nitrovinyl 1,1 Biphenyl Derivatives

Design and Synthesis of Novel Biphenyl (B1667301) Nitrovinyl Analogues

The synthesis of (E)-4-(2-nitrovinyl)-1,1'-biphenyl and its analogues typically involves a two-step process: the formation of a substituted biphenyl aldehyde followed by a condensation reaction to introduce the nitrovinyl group.

A primary method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This powerful method involves the palladium-catalyzed reaction between a boronic acid and a halide. For instance, 4'-nitro-[1,1'-biphenyl]-4-carbaldehyde (B1303113) can be synthesized with high yields (up to 96%) by coupling 4-formylphenylboronic acid with 4-nitroiodobenzene. Alternatively, other synthetic routes may involve the nitration of a pre-formed biphenyl structure followed by formylation.

Once the requisite biphenyl aldehyde is obtained, the (E)-nitrovinyl group is typically introduced via a Henry reaction (nitro-aldol reaction). This involves the base-catalyzed condensation of the aldehyde with a nitroalkane, such as nitromethane (B149229). The initial product is a nitro-aldol, which is subsequently dehydrated to yield the nitroalkene. The reaction conditions can be controlled to favor the formation of the thermodynamically more stable (E)-isomer. A general synthetic pathway involves reacting the aldehyde with nitromethane in the presence of a base like sodium hydroxide (B78521). nih.gov

A variety of analogues can be designed by modifying the starting materials. For example, using different substituted phenylboronic acids or aryl halides in the Suzuki coupling step allows for the introduction of various functional groups onto the biphenyl rings. Similarly, different nitroalkanes can be used in the Henry reaction to modify the vinyl group, although nitromethane is most common for creating terminal nitrovinyl compounds.

Table 1: Synthesis of Substituted (2-nitrovinyl)benzene Derivatives

This table presents data on the synthesis of various nitrostyrene (B7858105) derivatives, which are analogous to the nitrovinyl portion of the target compound. The yields and melting points vary based on the substituents on the aromatic ring.

| Compound Name | Substituent | Yield (%) | Melting Point (°C) |

| (2-nitrovinyl)benzene | -H | 83% | 57-58 |

| 1-chloro-4-(2-nitrovinyl)benzene | p-Cl | 46% | 111-113 |

| 1-methyl-4-(2-nitrovinyl)benzene | p-CH₃ | 57% | 105-106 |

| 1-methoxy-4-(2-nitrovinyl)benzene | p-OCH₃ | 96% | 84-86 |

| N,N-dimethyl-4-(2-nitrovinyl)benzenamine | p-N(CH₃)₂ | 30% | 182-184 |

| Data sourced from a study on substituted aryl-2-nitrovinyl derivatives. nih.gov |

Stereochemical Considerations: (E)/(Z) Isomerism and Chiral Derivatives

The stereochemistry of this compound derivatives is a critical aspect that influences their biological activity and material properties. This involves both the geometry of the carbon-carbon double bond and the potential for axial chirality in the biphenyl system.

The carbon-carbon double bond of the nitrovinyl group can exist as two geometric isomers: (E) and (Z). The designation is based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org For the double bond in 4-(2-nitrovinyl)-1,1'-biphenyl, the priority of the groups attached to each carbon of the double bond is determined. The biphenyl group has a higher priority than the hydrogen atom on one carbon, and the nitro group has a higher priority than the hydrogen atom on the other.

In the (E)-isomer (from the German entgegen, meaning opposite), the two higher-priority groups (the biphenyl ring and the nitro group) are on opposite sides of the double bond. libretexts.org This configuration is generally more stable due to reduced steric hindrance and is often the major product in synthesis. researchgate.net

In the (Z)-isomer (from the German zusammen, meaning together), the higher-priority groups are on the same side of the double bond. libretexts.org

The distinction between these isomers is crucial as they can exhibit different chemical and biological properties. Spectroscopic techniques, particularly nuclear magnetic resonance (NMR), are used to determine the configuration, with the coupling constant (J-value) between the vinyl protons being a key indicator. A larger J-value (typically >13 Hz) is characteristic of the trans arrangement in the (E)-isomer. nih.gov

While the parent molecule is not chiral, introducing specific substitution patterns can induce chirality. A key type of chirality in biphenyl systems is axial chirality, which arises from hindered rotation (atropisomerism) around the single bond connecting the two phenyl rings. This typically requires bulky substituents at the ortho positions of both rings.

Research has demonstrated the successful kinetic resolution of axially chiral 2-nitrovinyl biaryls. researchgate.net In one study, a chiral thiophosphinamide catalyst was used in the asymmetric Michael addition of acetone (B3395972) to racemic 2-nitrovinyl biaryls. This process selectively converts one enantiomer of the starting material into a product, leaving the other enantiomer of the starting material unreacted and thus enantiomerically enriched. researchgate.net This represents a significant method for accessing optically pure chiral biphenyl nitrovinyl derivatives, which are valuable for applications in asymmetric catalysis and as chiral probes.

Furthermore, chiral centers can be introduced by modifying the nitrovinyl side chain or by attaching chiral auxiliaries to the biphenyl framework. The synthesis and resolution of such chiral derivatives, like nitro-analogues of propranolol, have been achieved using techniques such as chiral high-performance liquid chromatography (HPLC). mdpi.com

Influence of Substituent Effects on Reactivity and Electronic Properties

The chemical behavior of this compound derivatives can be finely tuned by introducing various substituents onto the biphenyl rings. These substituents can exert significant electronic and steric effects, altering the molecule's reactivity and physical properties.

The nitrovinyl group is a potent Michael acceptor, making it susceptible to nucleophilic attack. The reactivity of this group is heavily influenced by the electronic nature of the substituents on the biphenyl rings.

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) placed on the biphenyl system increase the electrophilicity of the double bond. This enhances the rate of Michael addition reactions by further polarizing the C=C bond and stabilizing the resulting negative charge in the transition state.

Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease the electrophilicity of the double bond, thereby reducing the rate of Michael additions. rsc.org These groups push electron density into the ring system, making the vinyl carbon less electron-deficient.

Kinetic studies on related systems, such as the piperidinodebromination of substituted 3-bromo-4-nitrobiphenyls, have quantitatively shown how substituents on one ring influence reactivity on the other, an effect transmitted through the biphenyl system. rsc.org Similarly, studies on the fragmentation of 4-nitrobenzyl carbamates found that electron-donating substituents on the benzyl (B1604629) ring accelerated the reaction rate, which is consistent with the stabilization of a developing positive charge at the benzylic position during the proposed mechanism. rsc.org

Substituents also have a profound impact on the electronic and optical properties of these molecules. Understanding these relationships is crucial for designing chromophores for applications in electronic devices like organic field-effect transistors (OFETs) or as dyes.

A study on π-extended 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs) bearing biphenyl substituents demonstrated that varying the electron-donating or electron-withdrawing capability of the groups leads to distinct differences in UV-vis absorbance spectra and redox potentials. nih.gov

Table 2: Impact of Substituents on the Electronic Properties of Biphenyl-Substituted Chromophores

This table shows how different terminal groups on a related chromophore system affect optical and electrochemical properties.

| Chromophore | Terminal Group | Absorbance Max (nm) | Onset Oxidation (V) | HOMO (eV) |

| DHPP 3 | -H | 420 | 0.40 | -5.52 |

| DHPP 4 | -OMe | 428 | 0.35 | -5.47 |

| DHPP 5 | -CF₃ | 428 | 0.52 | -5.64 |

| DHPP 6 | -CN | 433 | 0.55 | -5.67 |

| Data adapted from a study on DHPP chromophores, illustrating general principles of substituent effects. nih.gov |

As shown in the table, electron-donating groups like methoxy (B1213986) (-OMe) tend to lower the oxidation potential (making the molecule easier to oxidize) and raise the energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov Conversely, electron-withdrawing groups like trifluoromethyl (-CF₃) and cyano (-CN) increase the oxidation potential and lower the HOMO energy level. nih.gov These modifications directly translate to changes in the color and electrochemical behavior of the materials.

Exploration of Hybrid Structures Incorporating the this compound Framework

The this compound moiety serves not only as a standalone functional molecule but also as a versatile building block for constructing more complex, hybrid structures. By integrating this framework into larger systems, researchers can create materials with novel properties and functionalities.

One area of exploration is the development of materials for organic electronics. The tunable electronic properties of the biphenyl nitrovinyl scaffold make it an attractive component for electrochromic materials. Research on related biphenyl-containing chromophores has shown that they can exhibit high-contrast electrochemical switching between a transmissive neutral state and a colored oxidized state, making them promising for use in electronic devices. nih.gov Incorporating the this compound unit into polymers or larger conjugated systems could lead to new materials for sensors, displays, and smart windows.

In the field of asymmetric catalysis and supramolecular chemistry, the biphenyl nitrovinyl framework can be incorporated into more elaborate chiral structures. For example, kinetic resolution studies have involved attaching the nitrovinyl biaryl moiety to other molecular systems. researchgate.net There is potential for creating hybrid catalysts where the biphenyl unit provides a specific recognition site or chiral environment. For instance, linking this unit to peptides has been explored for other nitro-olefins, where the peptide's helical structure can induce asymmetry in reactions involving the nitroalkene. researchgate.net

Furthermore, the nitrovinyl group's reactivity as a Michael acceptor allows for its use as a covalent linker. The this compound unit could be incorporated into biomolecules or polymers through Michael addition reactions with nucleophilic residues like thiols (cysteine) or amines (lysine). This could be used to design probes for biological systems or to functionalize materials with the specific properties of the biphenyl nitrovinyl scaffold.

Advanced Applications and Emerging Research Directions for E 4 2 Nitrovinyl 1,1 Biphenyl in Non Biological Contexts

Role as Synthetic Intermediates in Fine Chemical Production

The (E)-4-(2-Nitrovinyl)-1,1'-biphenyl molecule is a versatile precursor for the synthesis of a variety of more complex organic molecules. The presence of the nitrovinyl group provides a reactive site for numerous chemical transformations, making it a valuable building block in the production of fine chemicals.

The nitro group can be readily reduced to an amino group, opening pathways to the synthesis of various nitrogen-containing biphenyl (B1667301) derivatives. For instance, the reduction of a similar compound, 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde (B1303113), to an amino group is a key step in the synthesis of more complex molecules. This suggests that this compound could be a precursor to 4-amino-1,1'-biphenyl derivatives, which are important intermediates in the production of dyes, polymers, and pharmaceuticals.

Furthermore, the carbon-carbon double bond in the nitrovinyl moiety is susceptible to a range of addition reactions. Michael addition reactions, in particular, are a powerful tool for carbon-carbon bond formation. The reaction of various indoles with trans-β-nitrostyrenes in the presence of catalysts demonstrates the utility of the nitrovinyl group in constructing complex heterocyclic frameworks. researchgate.net This reactivity suggests that this compound can be employed in similar reactions to synthesize novel compounds with potential applications in medicinal chemistry and materials science.

The synthesis of this compound itself can likely be achieved through a Henry reaction, a classic method for the formation of β-nitro alcohols, which are then dehydrated to the corresponding nitroalkenes. The reaction of salicylaldehydes with nitromethane (B149229) to afford (E)-2-(2-nitrovinyl)phenols provides a precedent for this type of transformation. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Catalysts | Potential Product(s) |

| Reduction of Nitro Group | H₂, Pd/C | (E)-4-(2-Aminovinyl)-1,1'-biphenyl |

| Michael Addition | Indoles, Lewis Acids | 3-(1-(1,1'-biphenyl)-4-yl-2-nitroethyl)-1H-indole derivatives |

| Cycloaddition | Dienes | Substituted cyclohexene (B86901) derivatives |

| Ozonolysis | O₃, then Me₂S | 4-Formyl-1,1'-biphenyl |

Potential in Materials Science: Precursors for Optoelectronic Components and Liquid Crystals

The rigid biphenyl core combined with the conjugated nitrovinyl group in this compound suggests significant potential for applications in materials science, particularly in the development of optoelectronic components and liquid crystals.

The extended π-conjugation in this molecule can lead to interesting photophysical properties, such as fluorescence and non-linear optical behavior. Nitro-substituted biphenyls are known to be key intermediates in the synthesis of materials with specific electronic properties. For example, 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde is used in the creation of liquid crystal materials. The structural similarity of this compound suggests it could also serve as a precursor or a component in liquid crystalline phases. The introduction of the nitrovinyl group could influence the mesomorphic properties, such as the clearing point and the type of liquid crystal phase formed. Research on other nitro-biphenyl compounds has demonstrated their utility in forming nematic and other liquid crystal phases. wisc.edu

In the realm of optoelectronics, the electron-withdrawing nature of the nitro group can create a charge-transfer character within the molecule, which is a desirable property for organic light-emitting diodes (OLEDs) and other organic electronic devices. Compounds with similar structures, such as other nitro-substituted aromatic compounds, have been investigated for their use in organic materials for electronics. The ability to tune the electronic properties through chemical modification of the biphenyl rings or the nitrovinyl group makes this compound a promising candidate for further research in this area.

Table 2: Potential Material Science Applications of this compound Derivatives

| Application Area | Relevant Property | Potential Derivative/Modification |

| Liquid Crystals | Mesomorphism | Attachment of long alkyl chains to the biphenyl core |

| Organic LEDs | Charge-transfer characteristics | Formation of copolymers with electron-donating monomers |

| Non-linear Optics | High hyperpolarizability | Introduction of additional polarizable groups |

Future Prospects and Open Research Questions in the Field of Nitrovinyl Biphenyls

The field of nitrovinyl biphenyls, and specifically this compound, presents several exciting avenues for future research. The full potential of this class of compounds is yet to be unlocked, and targeted investigations are needed to explore their properties and applications.

One of the primary open research questions is the detailed characterization of the photophysical and electronic properties of this compound and its derivatives. A systematic study of how modifications to the biphenyl rings affect these properties could lead to the rational design of new materials for optoelectronics.

Another key area for future work is the exploration of the full scope of its reactivity as a synthetic intermediate. Investigating its behavior in various cycloaddition and multicomponent reactions could lead to the discovery of novel and efficient synthetic routes to complex molecular architectures.

Furthermore, the development of sustainable and scalable synthetic protocols for this compound is crucial for its potential industrial applications. This includes the use of renewable starting materials and green reaction conditions.

Finally, while this article has focused on non-biological applications, a comprehensive understanding of the environmental fate and behavior of this compound and its derivatives is necessary to ensure their safe and sustainable use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-(2-Nitrovinyl)-1,1'-biphenyl, and what methodological considerations ensure high stereoselectivity?

- Answer : The synthesis of nitrovinyl-substituted biphenyls often involves cross-coupling reactions (e.g., Heck coupling) or condensation of nitroalkenes with biphenyl precursors. For stereoselective synthesis, reaction conditions such as temperature control (e.g., 60–80°C), inert atmospheres (N₂/Ar), and catalysts (e.g., Pd/C or CuI) are critical to minimize isomerization. Purification via column chromatography or recrystallization ensures product integrity . Adjustments to solvent polarity (e.g., DMF or THF) may enhance nitrovinyl stability.

Q. Which spectroscopic and computational techniques are most effective for characterizing the structure and electronic properties of this compound?

- Answer :

- Experimental :

- NMR (¹H/¹³C) for confirming stereochemistry and substituent positions.

- X-ray crystallography for absolute configuration determination (if crystals are obtainable).

- Computational :

- DFT methods (e.g., B3LYP/6-311++G(d,p)) for optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gaps) .

- TD-DFT to simulate UV-Vis spectra and compare with experimental data .

Q. How does the nitrovinyl substituent influence the compound’s stability under varying pH and temperature conditions?

- Answer : The electron-withdrawing nitro group increases susceptibility to hydrolysis under acidic/basic conditions. Stability studies should employ:

- TGA/DSC to assess thermal decomposition thresholds.

- HPLC-MS to monitor degradation products in aqueous buffers (pH 2–12).

- Storage recommendations: Dark, anhydrous environments at –20°C to prevent nitro group reduction or vinyl isomerization .

Advanced Research Questions

Q. What advanced DFT functionals (e.g., B3LYP, M06-2X) best predict the electronic transitions and nonlinear optical (NLO) properties of this compound?

- Answer : Hybrid functionals like B3LYP and M06-2X are preferred for balancing accuracy and computational cost. For NLO properties (e.g., hyperpolarizability), long-range corrected functionals (e.g., CAM-B3LYP) improve agreement with experimental data. A comparative study is summarized below:

| Functional | Application | Error vs. Experiment | Reference |

|---|---|---|---|

| B3LYP | HOMO-LUMO gaps, dipole moments | ±2.4 kcal/mol | |

| M06-2X | Excited-state dynamics | ±3.1% | |

| CAM-B3LYP | Hyperpolarizability calculations | ±5% |

Q. How can researchers resolve contradictions between experimental and computational data regarding the compound’s dipole moment or charge distribution?

- Answer : Discrepancies often arise from solvent effects or basis set limitations. Strategies include:

- Solvent modeling : Use the Polarizable Continuum Model (PCM) to simulate solvent interactions in DFT .

- Multi-reference methods : Apply CASSCF for systems with significant electron correlation .

- Experimental validation : Compare DFT-derived electrostatic potential maps with X-ray charge density analysis .

Q. What strategies mitigate side reactions during the synthesis of this compound, particularly nitro group reduction or vinyl isomerization?

- Answer :

- Catalyst selection : Use Pd(0) catalysts instead of Raney Ni to avoid nitro reduction .

- Additives : Include radical scavengers (e.g., BHT) to suppress free-radical isomerization.

- Kinetic control : Short reaction times (<6 hrs) and low temperatures (<50°C) favor the (E)-isomer .

Q. How does the compound’s electronic structure influence its potential as a photoswitchable molecule or catalyst in cross-coupling reactions?

- Answer : The conjugated nitrovinyl group enables:

- Photoswitching : UV-induced trans-to-cis isomerization, measurable via time-resolved spectroscopy .

- Catalytic activity : The electron-deficient vinyl group may act as a ligand in Pd-mediated cross-coupling, though competing coordination with the nitro group requires optimization .

Methodological Notes

- Data Contradiction Analysis : When computational results diverge from experimental observations (e.g., bond lengths or vibrational frequencies), cross-validate using vibrational spectroscopy (IR/Raman) and adjust basis sets (e.g., cc-pVTZ for heavier atoms) .

- Synthetic Reproducibility : Document solvent purity, catalyst lot numbers, and moisture levels to ensure reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.